Mansonone A
Description
Mansonone G (MG) is the most abundant compound in this plant and exhibits diverse pharmacological properties, including antiestrogenic, antimicrobial, and anticancer activities . Its molecular structure (C₁₅H₁₄O₃) features a tricyclic naphthoquinone scaffold, which is critical for its bioactivity. MG has been studied for its ability to competitively bind estrogen receptors (ERs), suppress ER-positive breast cancer growth, and disrupt bacterial membranes . Derivatives like ethoxy mansonone G (EMG) and butoxy mansonone G have been synthesized to enhance potency and target specificity .
Properties
CAS No. |
7715-94-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C15H20O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
DXGOWNAYXJKDFJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2=C1C(=O)C(=O)C(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=O)C(=O)C(=C2)C)C(C)C |
Other CAS No. |
7715-94-8 |
Synonyms |
mansonone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The Mansonone family includes over 20 structurally related sesquiterpenoid quinones. Below is a detailed comparison of Mansonone G with its analogs (Mansonone E, F, and key derivatives), based on biological activity, mechanisms, and structural features:
Table 1: Structural and Functional Comparison of Mansonones
Key Findings :
Anticancer Activity: Mansonone G and EMG target ERα in breast cancer, reducing tumor growth and overcoming endocrine resistance . Mansonone F derivatives (e.g., IG1) inhibit FAK signaling in cervical cancer, reducing metastasis by 60–80% at 10 µM . Mansonone E derivatives (e.g., MSN8C) act as catalytic Topo II inhibitors, showing IC₅₀ values of 0.8–2.1 µM against leukemia cells .
Antimicrobial Activity: Mansonone G disrupts bacterial membranes in E. coli and B. subtilis within 10 minutes (13-fold increase in SYTOX Green uptake) . Mansonone F analogs like IG1 exhibit MIC values of 1–4 µg/mL against MRSA, outperforming vancomycin in some strains .
Structural-Activity Relationships (SAR): C6 modifications (e.g., ethoxy, butoxy, allyl groups) in Mansonone G enhance anticancer potency by improving ER binding and solubility . C9 halogenation in Mansonone E derivatives increases Topo II inhibition by 30–50% compared to the parent compound . The oxaphenalene skeleton in Mansonone F is essential for anti-MRSA activity; removal reduces efficacy by >90% .
Q & A
Q. What experimental models are used to evaluate Mansonone A's antibacterial efficacy?
Researchers typically use bacterial cytological profiling (BCP) in Gram-positive (e.g., S. aureus, B. subtilis) and LPS-defective Gram-negative strains (e.g., E. coli lptD4213) to assess membrane permeabilization. SYTOX Green staining quantifies membrane integrity loss, while FM4-64 visualizes cell boundaries. MIC assays determine inhibitory concentrations across strains .
Q. How is this compound synthesized, and what modifications enhance bioactivity?
this compound derivatives are synthesized via etherification or alkylation, often using Williamson reactions under high-temperature conditions (e.g., 100°C in DMF). Modifications at hydroxyl groups improve activity: for example, introducing alkyl chains enhances membrane interaction, as seen in derivatives with MICs lower than the parent compound .
Q. What statistical methods validate this compound's antibacterial effects?
Two-tailed Student’s t-tests compare SYTOX Green intensities between treated and untreated cells, with sample sizes of 45–100 individual cells per condition. Data normalization (e.g., to untreated controls) and error bars (STDEV) ensure reproducibility .
Advanced Research Questions
Q. How do researchers design experiments to assess membrane disruption kinetics?
Time-course experiments (10–120 minutes) track SYTOX Green influx using fluorescence microscopy. Parallel DAPI staining confirms nucleoid integrity, while FM4-64 validates cell morphology. Data are analyzed per time point to distinguish rapid vs. delayed permeabilization .
Q. What methodological challenges arise when comparing this compound derivatives?
Contradictions in derivative efficacy (e.g., higher activity in S. aureus but not Gram-negative strains) require controlled synthesis (e.g., avoiding side reactions like coupling products) and standardized MIC assays. Structural characterization (NMR, HPLC) ensures derivative purity .
Q. How do researchers address bioactivity discrepancies between this compound and analogs?
Comparative BCP and MIC assays under identical conditions isolate structural determinants of activity. For example, ether-linked derivatives in Mansonone G show improved efficacy due to enhanced membrane interaction, while ester derivatives may lack stability .
Q. What protocols ensure reproducibility in bacterial cytological profiling?
Standardized dye concentrations (e.g., 1 μM SYTOX Green), fixed incubation times, and automated image analysis (e.g., ZEISS LSM systems) minimize variability. Negative controls (DMSO-treated cells) and blinded scoring reduce bias .
Data Analysis & Contradiction Management
Q. How are SYTOX Green intensity thresholds determined in membrane studies?
Thresholds are set at 3× the mean intensity of untreated controls. Cells exceeding this are classified as "permeabilized." This cutoff balances sensitivity and specificity, validated via receiver-operating-characteristic (ROC) curves in pilot studies .
Q. Why do some derivatives exhibit strain-specific activity despite structural similarity?
Gram-negative outer membrane composition (e.g., LPS) limits compound uptake. Derivatives with increased hydrophobicity may penetrate LPS-defective E. coli but fail in wild-type strains. Lipophilicity logP values and molecular dynamics simulations help predict uptake barriers .
Methodological Best Practices
- Synthesis Optimization: Use forcing conditions (e.g., 100°C in DMF) for higher etherification yields (57–96%) and shorter reaction times (5–30 minutes) .
- BCP Validation: Include wild-type strains (e.g., B. subtilis PY79) to confirm mechanisms are not artifact-dependent .
- Data Transparency: Publish minimal raw datasets (e.g., SYTOX intensities per cell) and statistical codes to facilitate replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
